molecular formula C9H18N2O2 B12584525 methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate

methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate

Cat. No.: B12584525
M. Wt: 186.25 g/mol
InChI Key: ZHVYNRPXMNOMBC-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate typically involves the reaction of piperazine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with methyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate
  • (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3

Uniqueness

Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate is unique due to its specific structural features and the presence of the isopropyl group, which can influence its pharmacological properties. Its distinct chemical structure allows for unique interactions with biological targets, setting it apart from other piperazine derivatives.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-6(2)7-4-10-5-8(11-7)9(12)13-3/h6-8,10-11H,4-5H2,1-3H3/t7?,8-/m0/s1

InChI Key

ZHVYNRPXMNOMBC-MQWKRIRWSA-N

Isomeric SMILES

CC(C)C1CNC[C@H](N1)C(=O)OC

Canonical SMILES

CC(C)C1CNCC(N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.